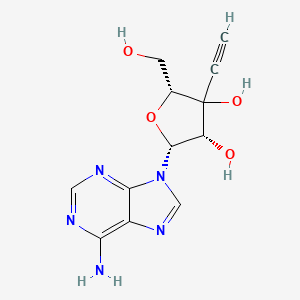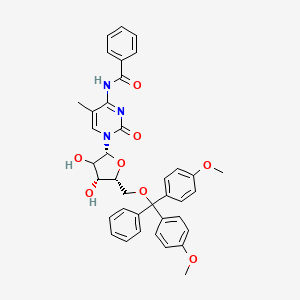
1'-Hydroxymidazolam-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Hydroxymidazolam-13C6 is a compound that is isotopically labeled with carbon-13. It is a derivative of 1’-Hydroxymidazolam, which is a primary active metabolite of Midazolam. Midazolam is a benzodiazepine used for its sedative, anxiolytic, and muscle relaxant properties. The isotopic labeling with carbon-13 makes 1’-Hydroxymidazolam-13C6 particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Hydroxymidazolam-13C6 involves the incorporation of carbon-13 into the molecular structure of 1’-Hydroxymidazolam. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the carbon-13 isotope.
Industrial Production Methods: Industrial production of 1’-Hydroxymidazolam-13C6 requires advanced techniques to maintain high purity and isotopic enrichment. The process often involves multiple steps, including the synthesis of labeled precursors, followed by their incorporation into the final product. The production is carried out under stringent conditions to ensure the stability and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1’-Hydroxymidazolam-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield dehydroxylated products .
Wissenschaftliche Forschungsanwendungen
1’-Hydroxymidazolam-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolic pathways of Midazolam.
Biology: Helps in understanding the biological effects and metabolism of Midazolam in various organisms.
Medicine: Utilized in pharmacokinetic studies to determine the distribution and elimination of Midazolam in the body.
Wirkmechanismus
The mechanism of action of 1’-Hydroxymidazolam-13C6 is similar to that of Midazolam. It acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased neuronal inhibition, resulting in sedative and anxiolytic effects. The molecular targets include GABA receptors, and the pathways involved are primarily related to the modulation of synaptic transmission .
Vergleich Mit ähnlichen Verbindungen
1’-Hydroxymidazolam: The non-labeled version of the compound.
Midazolam: The parent compound from which 1’-Hydroxymidazolam is derived.
α-Hydroxy Midazolam: Another metabolite of Midazolam with similar properties.
Uniqueness: 1’-Hydroxymidazolam-13C6 is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in research applications. The labeling allows for precise tracking and quantification in metabolic studies, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C18H13ClFN3O |
|---|---|
Molekulargewicht |
347.72 g/mol |
IUPAC-Name |
[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methanol |
InChI |
InChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2/i5+1,6+1,7+1,11+1,14+1,16+1 |
InChI-Schlüssel |
QHSMEGADRFZVNE-GLCRKPPFSA-N |
Isomerische SMILES |
C1C2=CN=C(N2[13C]3=[13C]([13CH]=[13C]([13CH]=[13CH]3)Cl)C(=N1)C4=CC=CC=C4F)CO |
Kanonische SMILES |
C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


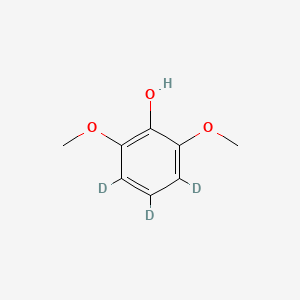
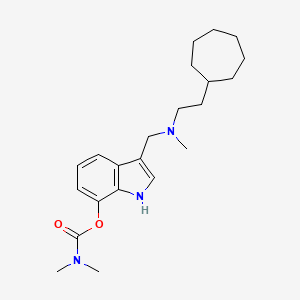


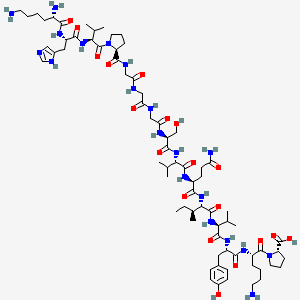
![N-Nitroso-3-azabicyclo[3.3.0]octane-d4](/img/structure/B12390429.png)
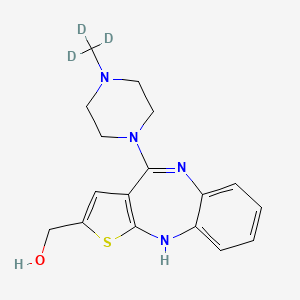
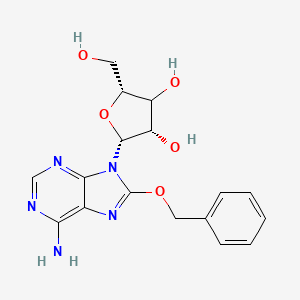

![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12390446.png)


